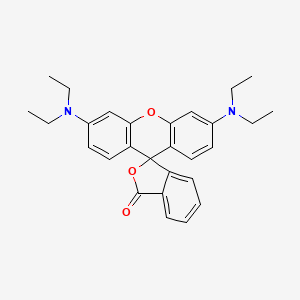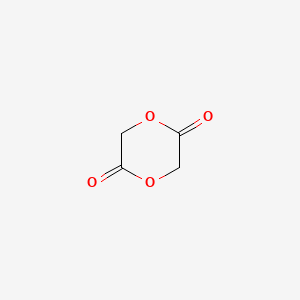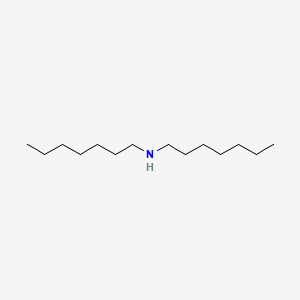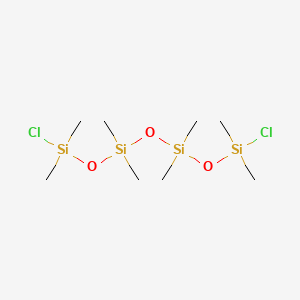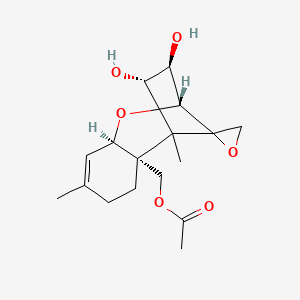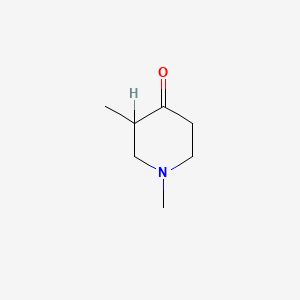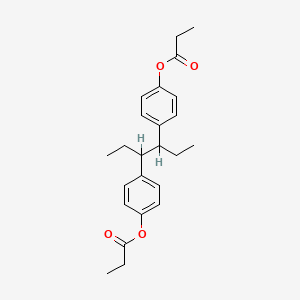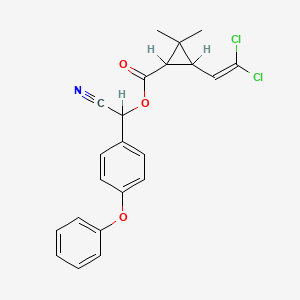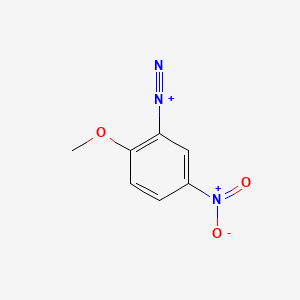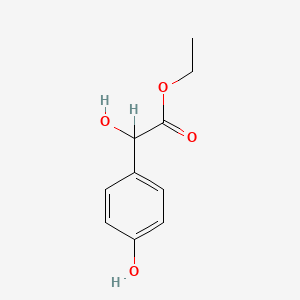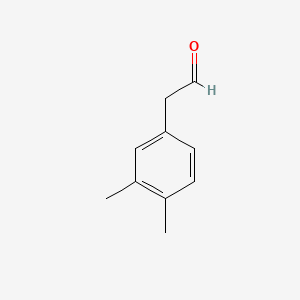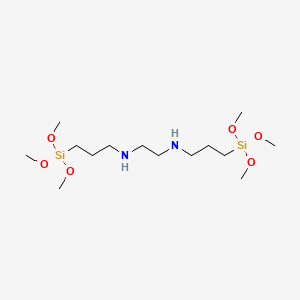
9,9'-Bifluorenylidene
Overview
Description
9,9’-Bifluorenylidene is an overcrowded alkene consisting of two fused five-membered rings. Due to the steric repulsion between the two fluorenylidene units, it adopts a twisted conformation. This unique structure enhances its electron-accepting character and light-harvesting ability in the visible region .
Synthetic Routes and Reaction Conditions:
Reductive Dimerization: 9,9’-Bifluorenylidene can be synthesized by the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite.
Suzuki–Miyaura Cross-Coupling: The subsequent Suzuki–Miyaura cross-coupling reaction affords arylated derivatives.
Industrial Production Methods:
- The industrial production methods for 9,9’-bifluorenylidene are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications.
Types of Reactions:
Oxidation and Reduction: 9,9’-Bifluorenylidene undergoes oxidation and reduction processes, which can be confirmed by electrochemistry and quantum chemical calculations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents can be used to oxidize 9,9’-bifluorenylidene.
Reduction: Reducing agents like triethyl phosphite are used in the synthesis of the compound.
Substitution: Suzuki–Miyaura cross-coupling is a common method for introducing substituents.
Major Products:
Mechanism of Action
Target of Action
The primary target of 9,9’-Bifluorenylidene is the electron acceptor in organic photovoltaics (OPVs) . The compound’s molecular geometry and spatial state are key factors that determine its photoelectric properties .
Mode of Action
9,9’-Bifluorenylidene interacts with its targets through its conformational structure and steric configuration . The compound’s linear structure of the 4-unit molecule shows a large open circuit voltage (VOC), easy exciton dissociation, and matching energy levels and absorption spectra with the donor .
Biochemical Pathways
The compound affects the photoelectric properties of devices in OPVs . It influences the open circuit voltage (VOC) and key parameters closely relevant to the short-circuit current density (JSC), including the absorption spectrum, electron-hole correlation, driving force, and interface charge separation (kinter-CS) and recombination rate (kinter-CR) .
Pharmacokinetics
The compound’s ladder-type connection contributes to its frontier orbitals, indicating good electron acceptability .
Result of Action
The action of 9,9’-Bifluorenylidene results in large VOC , easy exciton dissociation , matching energy levels and absorption spectra with the donor, and large kinter-CS and small kinter-CR at the donor/acceptor interface . These properties make it an effective electron acceptor in OPVs .
Action Environment
The action, efficacy, and stability of 9,9’-Bifluorenylidene are influenced by its molecular geometry and spatial state . Systematic screening of these factors is an effective strategy for designing high-performance non-fullerene small molecule acceptors .
Biochemical Analysis
Biochemical Properties
9,9’-Bifluorenylidene plays a significant role in biochemical reactions due to its unique structural and electronic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, the electron-accepting ability of 9,9’-Bifluorenylidene allows it to participate in redox reactions, where it can act as an electron acceptor. This interaction is crucial in biochemical pathways involving electron transfer. Additionally, 9,9’-Bifluorenylidene can interact with proteins that have electron-rich regions, leading to potential changes in protein conformation and function .
Cellular Effects
The effects of 9,9’-Bifluorenylidene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 9,9’-Bifluorenylidene can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. It can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 9,9’-Bifluorenylidene can impact cellular metabolism by participating in metabolic pathways that involve electron transfer .
Molecular Mechanism
At the molecular level, 9,9’-Bifluorenylidene exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, 9,9’-Bifluorenylidene can inhibit enzymes involved in oxidative stress responses by acting as an electron acceptor, thereby reducing the enzyme’s activity. Additionally, 9,9’-Bifluorenylidene can activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of 9,9’-Bifluorenylidene over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that 9,9’-Bifluorenylidene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 9,9’-Bifluorenylidene vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. At high doses, 9,9’-Bifluorenylidene can exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
9,9’-Bifluorenylidene is involved in several metabolic pathways, primarily those related to electron transfer and redox reactions. It interacts with enzymes and cofactors that facilitate these processes, such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular energy production and overall metabolic activity .
Transport and Distribution
The transport and distribution of 9,9’-Bifluorenylidene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 9,9’-Bifluorenylidene across cellular membranes and ensure its proper localization within the cell. The compound’s distribution can affect its activity and function, with higher concentrations often found in regions with active electron transfer processes .
Subcellular Localization
9,9’-Bifluorenylidene is localized in specific subcellular compartments, where it exerts its biochemical effects. This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles, such as mitochondria or the endoplasmic reticulum. The subcellular localization of 9,9’-Bifluorenylidene can influence its activity and function, with different effects observed in various cellular compartments .
Scientific Research Applications
9,9’-Bifluorenylidene and its derivatives have diverse applications, including:
Conjugated Polymers: Used in the development of conjugated polymers.
Covalent Organic Frameworks (COFs): Utilized in the construction of COFs.
Hole-Transporting Materials: Employed in perovskite solar cells.
Organic Photovoltaics: Applied in organic photovoltaic devices.
Comparison with Similar Compounds
Pentacene: Another polycyclic aromatic hydrocarbon used in organic electronics.
Tetracene: Similar to pentacene, used in organic photovoltaics.
Hexacene: Known for its applications in organic semiconductors.
Perylene: Used in organic light-emitting diodes (OLEDs) and photovoltaics
Uniqueness:
- 9,9’-Bifluorenylidene’s twisted structure and electron-accepting properties make it unique compared to other similar compounds. Its ability to undergo various functionalizations at the bay-region further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
9-fluoren-9-ylidenefluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYRXGXUBZAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225567 | |
| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746-47-4 | |
| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9'-Bifluorenylidene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9'-Bifluorenylidene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 9,9'-bifluorenylidene is C26H16, and its molecular weight is 332.40 g/mol.
ANone: Several spectroscopic techniques have been used to characterize this compound, including:
- UV-Vis Spectroscopy: Reveals characteristic absorption bands, with notable bathochromic shifts observed in highly chlorinated derivatives attributed to bond bending and molecular warping. []
- Resonance Raman Spectroscopy: Provides information about the vibronic structure of the lowest electronic excited state. Differences in spectra between solid and solution states suggest varying Franck-Condon overlap integrals. []
- NMR Spectroscopy:
- 1H NMR is used to determine isomer ratios, study conformational changes, and quantify London dispersion interactions in substituted derivatives. [, , ]
- 13C NMR aids in structural elucidation. []
- 19F NMR, in conjunction with computational studies, is used to investigate spin-spin interactions across the "cove" in fluorinated derivatives. []
- ESR Spectroscopy: Confirms the singlet ground state of highly twisted, chlorinated derivatives. []
A: this compound exists primarily in a twisted conformation due to steric hindrance between the two fluorene units. [, ]
A: Yes, this compound can exist as Z and E isomers, with the Z isomer often favored due to attractive London dispersion interactions between the substituents. [, ] The isomerization process can be influenced by factors like substituent size, solvent polarity, and temperature.
A: Substituents, especially at the 1,1'-positions, can significantly impact the twisting angle of the central C=C bond. Bulky substituents can lead to a more twisted conformation. [] The nature of the substituent also affects the Z/E isomer equilibrium, with bulky and rigid groups sometimes favoring the E isomer due to increased Pauli repulsion in the Z form. []
ANone: this compound derivatives have shown promise in various applications, including:
- Organic Photovoltaic Cells (OPVs): this compound can act as an electron acceptor in OPVs, particularly when paired with donor materials like P3HT. [, , , ] Modifications to the this compound core with electron-withdrawing groups can further enhance its electron-accepting ability. [, , , ]
- Hole Transporting Materials: Derivatives with amine substituents, like KR216, have been successfully incorporated as hole transporting materials in perovskite solar cells, achieving promising power conversion efficiencies. []
- Molecular Switches: The ultrafast photokinetic properties and the presence of a long-lived dark state suggest potential applications as molecular switches. []
- Columnar Liquid Crystals: Derivatives with long alkoxy chains at peripheral positions can form hexagonal columnar liquid crystalline mesophases, exhibiting ambipolar carrier transport properties. []
ANone: Various synthetic approaches have been developed for this compound derivatives, including:
- Reductive Dimerization: this compound can be synthesized via the reductive dimerization of fluorenone using triethyl phosphite. []
- Pd-Catalyzed Reactions:
- Michael Addition: Fluorene derivatives can undergo Michael addition to this compound, leading to the formation of tribiphenylenepropanes and other oligomers. [, , ]
ANone: this compound can participate in various reactions, including:
- Photochemical reactions: this compound undergoes photo-oxidation to yield 9-fluorenone and other products. []
- Skeletal rearrangements: Under Scholl reaction conditions, twisted polycyclic aromatic hydrocarbons containing this compound units can undergo skeletal rearrangements to form larger polycyclic aromatic hydrocarbons. []
ANone: Computational methods have been employed to:
- Investigate conformational preferences: Calculations have confirmed the twisted conformation as the most stable form of this compound. []
- Study the E→Z isomerization: Calculations have shed light on the mechanism of E→Z isomerization, identifying the 90°-twisted structure as the transition state. []
- Analyze electronic structure: DFT calculations have been used to investigate the impact of substituents on the HOMO and LUMO levels of this compound derivatives. [, , ]
- Quantify London dispersion interactions: Computational methods have been used to understand the contribution of London dispersion forces to the conformational preferences of substituted derivatives. []
A: Yes, some donor-type this compound derivatives have shown evidence of singlet fission in OPV devices, as indicated by the magnetic field dependence of photocurrent. []
A: The twisting angle of the central C=C bond significantly influences the electronic structure, impacting the HOMO-LUMO gap and consequently, the optoelectronic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


